4-Iodo-1-methyl-1H-benzo[d]imidazole 4-Iodo-1-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550481
InChI: InChI=1S/C8H7IN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
SMILES:
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol

4-Iodo-1-methyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC16550481

Molecular Formula: C8H7IN2

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-methyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
IUPAC Name 4-iodo-1-methylbenzimidazole
Standard InChI InChI=1S/C8H7IN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Standard InChI Key NOBSLGXTJQUBKZ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C=CC=C2I

Introduction

Structural and Chemical Characteristics

The core structure of 4-iodo-1-methyl-1H-benzo[d]imidazole integrates a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety—with substituents that significantly influence its electronic and steric properties. Key features include:

  • Iodine at the 4-position: The heavy halogen atom introduces pronounced electron-withdrawing effects, enhancing electrophilic reactivity while increasing molecular weight (MW = 298.11 g/mol based on analogous compounds ).

  • Methyl group at the 1-position: This alkyl substituent modulates solubility and steric hindrance, potentially affecting binding interactions in biological systems.

Spectroscopic data for closely related compounds, such as 4-iodo-1-methyl-1H-imidazole (PubChem CID 2773463), reveal characteristic NMR signals: 1H^1H NMR (400 MHz, CDCl3_3) δ 7.35 (s, 1H, H-2), 6.95 (s, 1H, H-5), and 3.65 (s, 3H, N-CH3_3) . For the benzo[d]imidazole variant, additional aromatic protons from the fused benzene ring would appear in the δ 7.0–8.0 ppm range .

Synthetic Methodologies

Direct Iodination of Benzimidazole Precursors

The synthesis of iodinated benzimidazoles often begins with halogenation of preformed heterocycles. A patent by CN102432543A describes a two-step protocol for 4-iodo-1H-imidazole, adaptable to the benzo[d]imidazole series:

  • Diiodination: Reacting imidazole with iodine (1:2.3 molar ratio) in aqueous sodium hydroxide yields 4,5-diiodo-1H-imidazole.

  • Deiodination: Treatment with sodium sulfite selectively removes one iodine atom, affording 4-iodo-1H-imidazole in 65–78% yield .

For 4-iodo-1-methyl-1H-benzo[d]imidazole, this approach would require:

  • Starting with 1-methyl-1H-benzo[d]imidazole.

  • Optimizing reaction conditions (e.g., solvent, temperature) to favor iodination at the 4-position.

Functionalization of Preformed Benzimidazoles

Alternative routes involve post-synthetic modifications. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have been alkylated using methyl iodide in the presence of sodium hydride, achieving N-methylation at the 1-position . Applying similar conditions to 4-iodo-1H-benzo[d]imidazole could yield the target compound.

Biological Activity and Mechanisms

While no direct studies on 4-iodo-1-methyl-1H-benzo[d]imidazole exist, structurally related benzimidazoles exhibit notable antimicrobial properties. Key findings include:

Antibacterial and Antifungal Effects

Derivatives such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3a) and its methylated analogs demonstrate potent activity against Staphylococcus aureus (MIC = 15.6–125 µg/mL) and Mycobacterium smegmatis (MIC = 7.8–125 µg/mL) . The presence of iodine, a halogen known to enhance membrane permeability, could further potentiate these effects.

Table 1. Antimicrobial Activity of Selected Benzo[d]imidazole Derivatives

CompoundC. albicans ATCC 10231 (MIC, µg/mL)M. smegmatis ATCC 70084 (MIC, µg/mL)S. aureus ATCC 25923 (MIC, µg/mL)
3a15.6125125
3b (N-methyl)12562.531.3
3i31.37.862.5

Molecular Docking Insights

Docking studies on analogous compounds reveal affinity for bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z) and pyruvate kinases . The iodine atom’s van der Waals interactions may stabilize binding to hydrophobic pockets in these enzymes.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Predicted logP ≈ 2.8 (iodine increases hydrophobicity; methyl group slightly offsets this effect).

  • Stability: Iodine’s electron-withdrawing nature may reduce oxidative degradation compared to non-halogenated analogs.

  • Metabolism: Likely hepatic cytochrome P450-mediated deiodination, as observed in other iodinated heterocycles .

Industrial and Pharmacological Applications

  • Antimicrobial Agents: Given the efficacy of related compounds against MRSA and mycobacteria , 4-iodo-1-methyl-1H-benzo[d]imidazole warrants evaluation in antibiotic development.

  • Radioligands: The iodine-127/131 isotopes could enable use in diagnostic imaging or targeted radiotherapy.

  • Coordination Chemistry: Potential as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for iodinated imidazoles suffer from moderate yields (52–78%) ; improving selectivity for the 4-position remains a priority.

  • Toxicity Profiling: Halogenated compounds often exhibit off-target effects; in vitro cytotoxicity assays are essential.

  • Structure-Activity Relationships: Systematic modification of substituents (e.g., varying alkyl groups, halogens) could enhance potency.

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